2-(3-Hydrazinylphenyl)ethan-1-ol hydrochloride
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Overview
Description
2-(3-Hydrazinylphenyl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C8H12N2O·HCl It is a derivative of phenylethanol, where the phenyl ring is substituted with a hydrazinyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydrazinylphenyl)ethan-1-ol hydrochloride typically involves the reaction of 3-nitrophenylethanol with hydrazine hydrate. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the hydrazinyl group. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydrazinylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydrazinyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(3-Hydrazinylphenyl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydrazinylphenyl)ethan-1-ol hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydrazinylphenylmethanol
- 2-(4-Hydrazinylphenyl)ethan-1-ol
- 2-(3-Aminophenyl)ethan-1-ol
Uniqueness
2-(3-Hydrazinylphenyl)ethan-1-ol hydrochloride is unique due to the specific position of the hydrazinyl group on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C8H13ClN2O |
---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
2-(3-hydrazinylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c9-10-8-3-1-2-7(6-8)4-5-11;/h1-3,6,10-11H,4-5,9H2;1H |
InChI Key |
CCUIQKGHBYBDHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NN)CCO.Cl |
Origin of Product |
United States |
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